2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide
Overview
Description
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is an organic compound with the molecular formula C24H26BrO2P and a molecular weight of 457.34 g/mol . It is a solid substance, typically appearing as a white crystalline powder. This compound is known for its role in carbon-carbon bond formation reactions, particularly in the Wittig reaction .
Mechanism of Action
Target of Action
It is used as a three-carbon homologating agent to prepare α,β- or β,γ- unsaturated compounds .
Mode of Action
The compound interacts with its targets through a process known as olefination . In this process, it is used in the olefination of methyl 5-oxopentanoate to yield methyl 7-(1,3-dioxan2-yl)hept-(5Z)-enoate .
Biochemical Pathways
The compound’s role in the preparation of α,β- or β,γ- unsaturated compounds suggests that it may be involved in pathways related to these compounds .
Result of Action
The result of the action of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is the production of α,β- or β,γ- unsaturated compounds . These compounds have various applications in organic synthesis .
Preparation Methods
The synthesis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide involves the following steps :
Reaction of Triphenylphosphine with 2-Hydroxyethyltriphenylphosphine: In an ether solution, triphenylphosphine reacts with 2-hydroxyethyltriphenylphosphine to form 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium.
Bromination: The intermediate product is then treated with a bromine solution in ether to yield this compound.
Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is primarily used in the Wittig reaction, a type of carbon-carbon bond-forming reaction . This compound acts as a three-carbon homologating agent to prepare α,β- or β,γ-unsaturated compounds . Common reagents and conditions for these reactions include:
Reagents: Methyl 5-oxopentanoate, methyl 5-oxopentanoate, and other carbonyl compounds.
Conditions: Typically carried out in an inert atmosphere, such as nitrogen or argon, and may require a base such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions are unsaturated compounds, such as methyl 7-(1,3-dioxan-2-yl)hept-5-enoate .
Scientific Research Applications
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide has several applications in scientific research :
Chemistry: Used as a reagent in the synthesis of unsaturated compounds through the Wittig reaction.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug synthesis and development.
Industry: Utilized in the production of polymer solar cells as a cathode interfacial layer material.
Comparison with Similar Compounds
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is unique due to its specific structure and reactivity in the Wittig reaction . Similar compounds include:
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
- (Ethoxycarbonylmethyl)triphenylphosphonium bromide
- (3-Benzyloxypropyl)triphenylphosphonium bromide
These compounds share similar phosphonium structures but differ in their substituents, which can affect their reactivity and applications.
Properties
IUPAC Name |
2-(1,3-dioxan-2-yl)ethyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETDBHNHTOJWPZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990170 | |
Record name | [2-(1,3-Dioxan-2-yl)ethyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69891-92-5 | |
Record name | Phosphonium, [2-(1,3-dioxan-2-yl)ethyl]triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69891-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069891925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2-(1,3-Dioxan-2-yl)ethyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide useful in organic synthesis?
A: (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide is a valuable reagent in organic synthesis due to its participation in Wittig reactions. [] The Wittig reaction allows for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide. (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide, when treated with a strong base, forms a phosphorus ylide that can react with aldehydes or ketones to introduce a new alkene group into the molecule. This is particularly useful for creating specific geometric isomers of alkenes.
Q2: Can you provide an example of how (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide has been utilized in a synthesis scheme?
A: In a study focusing on the synthesis of deuterated fatty acids, (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide was employed to extend the carbon chain of methyl 6-oxohexanoate. [] Reacting this compound with the ylide derived from (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide yielded methyl 8-dioxanyl-6-octenoate. This intermediate was then further modified to eventually produce deuterated methyl 9,12,15-octadecatrienoate isomers. This example highlights how the reagent can be strategically incorporated to build complex molecules with defined structural features.
Q3: What is the significance of the 1,3-dioxane group in (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide?
A: The 1,3-dioxane group in (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide serves as a protecting group for aldehydes. [] This means it can temporarily mask the reactivity of the aldehyde functionality during synthesis. After the desired reactions are completed, the 1,3-dioxane group can be readily removed under specific conditions, revealing the aldehyde group. This allows for controlled and sequential modifications in multi-step syntheses.
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